6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine 6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine
Brand Name: Vulcanchem
CAS No.: 1094292-72-4
VCID: VC2997561
InChI: InChI=1S/C9H9ClN4/c10-7-4-5-8-11-12-9(14(8)13-7)6-2-1-3-6/h4-6H,1-3H2
SMILES: C1CC(C1)C2=NN=C3N2N=C(C=C3)Cl
Molecular Formula: C9H9ClN4
Molecular Weight: 208.65 g/mol

6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine

CAS No.: 1094292-72-4

Cat. No.: VC2997561

Molecular Formula: C9H9ClN4

Molecular Weight: 208.65 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine - 1094292-72-4

Specification

CAS No. 1094292-72-4
Molecular Formula C9H9ClN4
Molecular Weight 208.65 g/mol
IUPAC Name 6-chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C9H9ClN4/c10-7-4-5-8-11-12-9(14(8)13-7)6-2-1-3-6/h4-6H,1-3H2
Standard InChI Key GLOLCOQONUEGTN-UHFFFAOYSA-N
SMILES C1CC(C1)C2=NN=C3N2N=C(C=C3)Cl
Canonical SMILES C1CC(C1)C2=NN=C3N2N=C(C=C3)Cl

Introduction

Chemical Identity and Structure

Basic Information

6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine is a heterocyclic compound identified by the CAS Number 1708400-87-6 . This compound belongs to the triazolopyridazine family, which is characterized by a fused ring system consisting of a triazole ring and a pyridazine ring. The chemical formula for this compound is C9H9ClN4, with a molecular weight that can be calculated based on its atomic composition.

Structural Features

The molecular structure of 6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine consists of several key components that define its chemical behavior and potential biological activities. The core of the compound is the triazolo[4,3-B]pyridazine bicyclic system, which features a five-membered triazole ring fused with a six-membered pyridazine ring . This core structure is substituted with a chlorine atom at position 6 and a cyclobutyl group at position 3, giving the compound its unique identity and chemical properties.

Comparative Structural Analysis

Table 1: Comparison of 6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine with Related Compounds

CompoundCAS NumberPosition 3 SubstituentPosition 6 SubstituentKey Structural Difference
6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine1708400-87-6CyclobutylChlorineReference compound
3-Bromo-6-chloro- triazolo[4,3-b]pyridazine383157-16-2BromineChlorineBromine at position 3 instead of cyclobutyl
6-Chloro-3-pyridin-3-yl triazolo[4,3-b]pyridazine1094260-38-4Pyridin-3-ylChlorinePyridin-3-yl at position 3 instead of cyclobutyl
6-Chloro-3-cyclopropyl- triazolo[4,3-b]pyridazine1152552-07-2CyclopropylChlorineCyclopropyl at position 3 instead of cyclobutyl

This structural comparison illustrates how subtle modifications to the triazolopyridazine scaffold can produce a family of related compounds with potentially varied biological activities and physical properties.

Physical and Chemical Properties

Physical Properties

While specific experimental data on the physical properties of 6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine is limited in the available literature, certain properties can be inferred based on its structure and comparison with similar heterocyclic compounds. Based on structural analogs, it is likely a crystalline solid with a defined melting point. The compound would be expected to have limited water solubility due to its heterocyclic nature and hydrophobic cyclobutyl group, but would likely exhibit better solubility in organic solvents.

Chemical Reactivity

The chemical reactivity of 6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine is primarily determined by the functional groups present in its structure. Several key aspects of its reactivity include:

  • The chlorine atom at position 6 provides a reactive site for nucleophilic substitution reactions, which is potentially valuable for further derivatization of the compound.

  • The nitrogen atoms in the triazole ring can function as hydrogen bond acceptors and may participate in coordination with metals.

  • The cyclobutyl group at position 3 introduces steric effects that can influence the compound's interactions with biological targets.

Synthesis Methodologies

StepReaction TypePotential ReagentsAnticipated Challenges
1Preparation of pyridazine precursorChloro-substituted pyridazinesRegioselectivity in substitution
2Introduction of cyclobutyl groupCyclobutyl halides, cyclobutylboronic acidsSelectivity and yield optimization
3Triazole ring formationHydrazine derivatives, cyclization catalystsControl of reaction conditions for ring closure
4PurificationChromatographic techniquesSeparation from structural isomers

Stereoselective Considerations

For certain triazole-containing heterocycles, stereoselective synthesis methods have proven important. As noted in research on related compounds, "the configuration of the chiral centers was controlled during the synthetic route," which facilitated "description of the orientation of the substituents depending on their nature and position on the scaffold" . While this specific finding relates to triazolopyrazines rather than triazolopyridazines, it suggests the importance of stereocontrol in the synthesis of complex heterocyclic systems.

Biological Activity and Applications

Kinase Modulation

Triazolopyridazine compounds have demonstrated significant potential as kinase modulators, suggesting possible applications for 6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine in this therapeutic area. Patent information indicates that triazolopyridazines can function as kinase modulators, which are important in various cellular signaling pathways . Related compounds have shown activity against specific kinases that play roles in disease processes.

Structure-Activity Relationships

The biological activity of 6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine likely depends on several structural features:

  • The heterocyclic triazolopyridazine core serves as a scaffold that can bind to enzyme active sites

  • The chlorine substituent may enhance binding through halogen bonding interactions

  • The cyclobutyl group potentially contributes to lipophilicity and influences pharmacokinetic properties

Analogous compounds such as 6-Chloro-3-pyridin-3-yl triazolo[4,3-b]pyridazine have demonstrated diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities. This suggests potential similar applications for 6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine, though with possible variations in potency and selectivity due to the cyclobutyl substitution.

Therapeutic AreaPotential Target MechanismEvidence from Related Compounds
OncologyInhibition of cancer-related kinasesTriazolopyridazines have shown activity as kinase inhibitors
Infectious DiseaseAntimicrobial and antiviral activityRelated compounds demonstrate antimicrobial properties
Inflammatory DisordersModulation of inflammatory signaling pathwaysKinase inhibition can suppress inflammatory cascades
Neurological DisordersTargeting of neuronal signaling pathwaysHeterocyclic compounds can modulate neurotransmitter systems

Comparative Analysis with Structural Analogs

Comparison with Cyclopropyl Analog

6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine bears structural similarity to 6-Chloro-3-cyclopropyl- triazolo[4,3-b]pyridazine (CAS: 1152552-07-2), differing only in the cycloalkyl ring size at position 3 . This small structural difference might lead to subtle variations in biological activity due to:

  • Different spatial arrangements affecting binding to target proteins

  • Variations in lipophilicity and membrane permeability

  • Altered metabolic stability due to differences in cycloalkyl ring strain

Comparison with Pyridine-Substituted Analog

When compared to 6-Chloro-3-pyridin-3-yl triazolo[4,3-b]pyridazine (CAS: 1094260-38-4), the cyclobutyl-substituted compound represents a significant change in electronic properties and hydrogen-bonding capacity at position 3. The pyridine-substituted analog has been noted for potential activity against various enzymes and receptors, including MAP kinases, which may provide insight into possible targets for 6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine.

Structure-Property Relationships

Table 4: Predicted Structure-Property Relationships Among Triazolopyridazine Analogs

CompoundPosition 3 SubstituentPredicted LipophilicityPredicted H-Bond CapacityPotential Effect on Bioactivity
6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazineCyclobutylHigherLowerPotentially enhanced membrane permeability
6-Chloro-3-cyclopropyl- triazolo[4,3-b]pyridazineCyclopropylModerateLowerSimilar profile with subtle differences
6-Chloro-3-pyridin-3-yl triazolo[4,3-b]pyridazinePyridin-3-ylLowerHigherPotentially different selectivity profile
3-Bromo-6-chloro- triazolo[4,3-b]pyridazineBromineModerateLowerPotentially useful as synthetic intermediate

Research and Development Status

Current Research Status

The research status of 6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine appears to be at a relatively early stage, based on the limited specific information available in the literature. The compound has been identified and characterized chemically , but comprehensive studies on its biological activities and potential applications remain to be fully elucidated.

Future Research Directions

Future research on 6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine may productively focus on:

  • Optimization of synthetic routes to improve yield and purity

  • Comprehensive evaluation of biological activities, particularly as a kinase modulator

  • Structure-activity relationship studies through systematic modification of substituents

  • Investigation of potential therapeutic applications in oncology, inflammation, or infectious diseases

Challenges and Opportunities

The development of 6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine as a therapeutic agent presents both challenges and opportunities:

  • Challenges include optimizing selectivity for specific kinase targets and improving physicochemical properties for drug development

  • Opportunities exist for developing novel therapeutics targeting disease-relevant kinases with potentially improved efficacy or safety profiles

Experimental Methods for Characterization

Analytical Techniques

Characterization of 6-Chloro-3-cyclobutyl- triazolo[4,3-B]pyridazine typically employs a range of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight verification and fragmentation pattern analysis

  • Infrared Spectroscopy for functional group identification

  • X-ray Crystallography for precise three-dimensional structural determination

Biological Assay Systems

The evaluation of biological activities would typically involve:

  • Enzyme inhibition assays against specific kinase targets

  • Cell-based assays to assess effects on signaling pathways

  • In vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling

  • Selectivity screening against panels of related enzymes

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